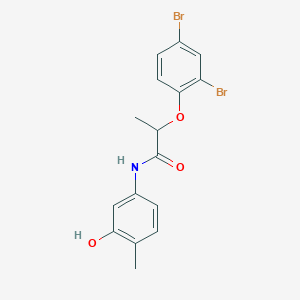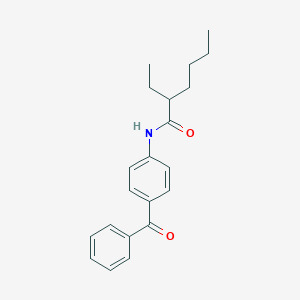
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide, also known as ACBC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities. ACBC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that its inhibitory activity against enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and catalytic activity. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit a high affinity for carbonic anhydrase, suggesting that it may act as a competitive inhibitor of this enzyme.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of sulfonamide compounds in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its ability to inhibit several enzymes, making it a useful tool for studying various biological processes. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit antitumor and anti-inflammatory activity, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one limitation of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. One potential direction is the development of new cancer and anti-inflammatory drugs based on the structure of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide may lead to the discovery of new sulfonamide compounds with potential therapeutic applications.
Métodos De Síntesis
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide can be synthesized using several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 6-acetyl-1,3-benzodioxole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide as a white solid. Another method involves the reaction of 6-acetyl-1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
Aplicaciones Científicas De Investigación
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment.
Propiedades
Nombre del producto |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H12ClNO5S |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3 |
Clave InChI |
BYFQTIYILMWLMY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




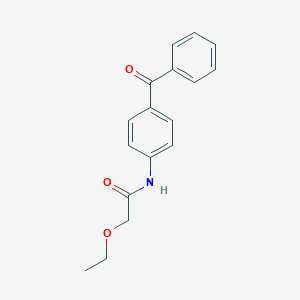
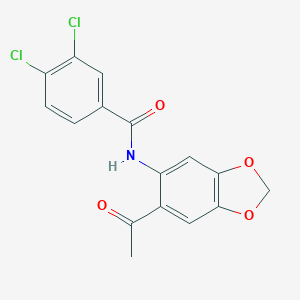

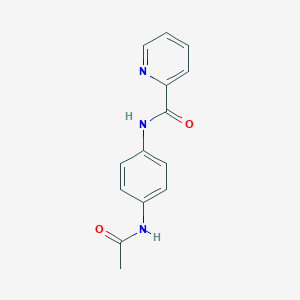

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
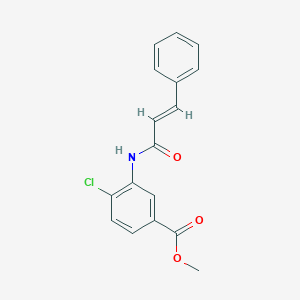
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
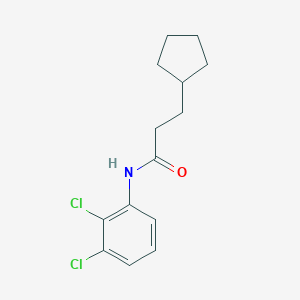
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
